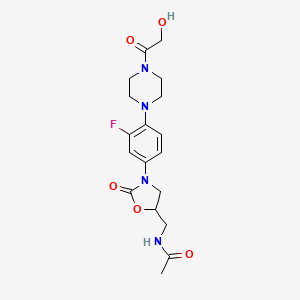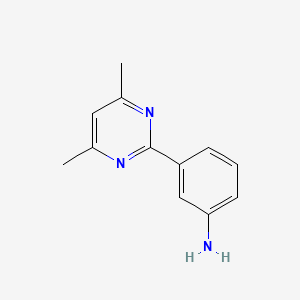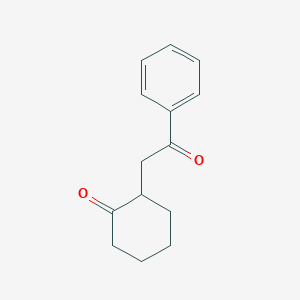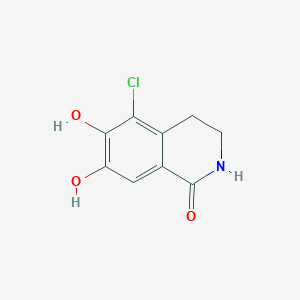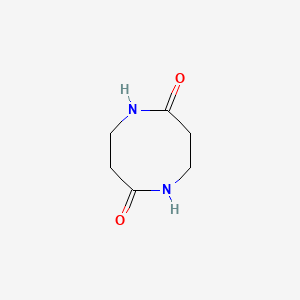
Nitenpyram
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine is a chemical compound that belongs to the class of neonicotinoids. These compounds are known for their insecticidal properties and are widely used in agriculture to protect crops from pests. The compound’s structure includes a chloropyridine ring, which is crucial for its biological activity.
Métodos De Preparación
The synthesis of N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine involves several steps. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with ethylamine and methylamine in the presence of a nitroethene derivative. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloropyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and coordination chemistry.
Biology: The compound’s derivatives have been explored for their potential antitumor activities, making it a candidate for cancer research.
Medicine: Its role in medicinal chemistry includes the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of pesticides and insecticides, contributing to pest control in agriculture.
Mecanismo De Acción
The primary mechanism of action of N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine involves its interaction with the nicotinic acetylcholine receptor (nAChR) in insects. By binding to this receptor, the compound disrupts neural transmission, leading to paralysis and death of the insect. This selective binding to insect nAChRs makes it an effective insecticide with minimal impact on non-target species.
Comparación Con Compuestos Similares
N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine can be compared with other neonicotinoids such as imidacloprid and nitenpyram. While all these compounds share a similar mode of action, N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine is unique due to its specific structural modifications, which may confer different levels of potency and selectivity. Similar compounds include:
Imidacloprid: Another widely used neonicotinoid with a similar mechanism of action.
This compound: Known for its rapid action against pests, often used in veterinary medicine.
Propiedades
Fórmula molecular |
C11H15ClN4O2 |
|---|---|
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3 |
Clave InChI |
CFRPSFYHXJZSBI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylthiazolo[4,5-b]pyrazin-2-amine](/img/structure/B8794807.png)


